molecular formula C14H20N2O2 B1603248 Piperidin-3-ylmethyl-carbamic acid benzyl ester CAS No. 478366-02-8

Piperidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No. B1603248
M. Wt: 248.32 g/mol
InChI Key: OQLARKAOVCMSQV-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethyl-carbamic acid benzyl ester , also known by its IUPAC name benzyl N-(piperidin-3-ylmethyl)carbamate , is a chemical compound with the molecular formula C14H20N2O2 . It belongs to the class of heterocyclic building blocks and is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction between benzylamine and piperidin-3-ylmethyl isocyanate . The resulting product is the benzyl ester of the carbamic acid derived from piperidin-3-ylmethyl .


Molecular Structure Analysis

The molecular structure of Piperidin-3-ylmethyl-carbamic acid benzyl ester consists of a piperidine ring (with a methyl group attached at position 3) linked to a benzyl group via a carbamate linkage. The tert-butyl ester group provides stability and protection .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and amide formation . For instance, it can undergo hydrolysis to yield the corresponding piperidin-3-ylmethyl-carbamic acid and benzyl alcohol .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 60-70°C (literature value) .

Safety And Hazards

  • Personal Protective Equipment : Use appropriate protective gear (e.g., gloves, eyeshields) when handling .

properties

IUPAC Name

benzyl N-(piperidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLARKAOVCMSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610790
Record name Benzyl [(piperidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-ylmethyl-carbamic acid benzyl ester

CAS RN

478366-02-8
Record name Benzyl [(piperidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-3-ylmethyl-carbamic acid benzyl ester
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